molecular formula C11H11BrN4O2 B13008147 1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13008147
M. Wt: 311.13 g/mol
InChI Key: FBZFVNDFWSPGFE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the carbonyl group.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the triazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.

Major Products

The major products formed from these reactions include substituted triazoles, oxidized derivatives, and reduced forms of the compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe to study biological pathways and interactions, particularly those involving the triazole ring.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide
  • 1-(4-Bromophenyl)-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide

Uniqueness

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a dimethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11BrN4O2

Molecular Weight

311.13 g/mol

IUPAC Name

1-(4-bromophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C11H11BrN4O2/c1-15(2)10(17)9-13-11(18)16(14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,18)

InChI Key

FBZFVNDFWSPGFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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